molecular formula C9H5ClO3 B2689196 4-chloro-7-hydroxy-2H-chromen-2-one CAS No. 848939-31-1

4-chloro-7-hydroxy-2H-chromen-2-one

Cat. No.: B2689196
CAS No.: 848939-31-1
M. Wt: 196.59
InChI Key: MOFQRCFWIYGXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-hydroxy-2H-chromen-2-one (CAS 848939-31-1) is a functionalized coumarin derivative of high interest in medicinal and synthetic chemistry. This compound serves as a versatile chemical intermediate, or building block, for the synthesis of more complex molecules. Its molecular structure, which incorporates both a reactive chloro substituent and a phenolic hydroxy group, makes it a valuable precursor for developing novel compounds with potential biological activity . Researchers utilize this core structure to create derivatives for various investigative applications. Studies on structurally similar chromen-2-one compounds have demonstrated significant promise in areas such as antimicrobial and anti-inflammatory research . For instance, complex molecules bearing the this compound moiety have been synthesized and shown to possess antimicrobial properties . Furthermore, related bis(4-hydroxy-2H-chromen-2-one) derivatives have been designed and computationally predicted as promising candidates for developing new anti-inflammatory agents, as determined through molecular docking simulations and ADMET studies . The compound enables exploration in these fields by providing a key scaffold that can be strategically modified to optimize interactions with biological targets. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate care, referring to the associated Safety Data Sheet (SDS) for detailed hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO3/c10-7-4-9(12)13-8-3-5(11)1-2-6(7)8/h1-4,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFQRCFWIYGXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Chloro 7 Hydroxy 2h Chromen 2 One and Its Precursors

Established Synthetic Routes for 4-chloro-7-hydroxy-2H-chromen-2-one

The synthesis of this compound is intricately linked to the formation of its key precursors, primarily through well-established condensation reactions. These methods, while traditional, have been refined over the years to improve yields and purity.

Pechmann Condensation and Its Variants in Coumarin (B35378) Synthesis

The Pechmann condensation, a cornerstone in coumarin synthesis, involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. For the synthesis of the 7-hydroxycoumarin core, resorcinol (B1680541) is the phenolic starting material. The reaction with ethyl acetoacetate (B1235776) under acidic conditions, such as concentrated sulfuric acid, effectively yields 7-hydroxy-4-methylcoumarin. nih.govresearchgate.net

The general mechanism of the Pechmann condensation involves an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration to form the coumarin ring. wikipedia.org

Variants of the Pechmann condensation often involve the use of different catalysts to achieve milder reaction conditions and improved yields. Lewis acids such as SnCl₂, SnCl₂·2H₂O, and AlCl₃ have been successfully employed, sometimes in conjunction with microwave irradiation to accelerate the reaction. rsc.org For instance, the reaction of resorcinol with ethyl acetoacetate using SnCl₂·2H₂O as a catalyst under solvent-free microwave conditions has been shown to produce 7-hydroxy-4-methylcoumarin in good yield. rsc.org

Synthesis of Key Intermediates: Focus on 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one

A crucial intermediate for obtaining a chloro-functional group at the 4-position is 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one. This compound is synthesized via a Pechmann condensation between resorcinol and ethyl 4-chloroacetoacetate. beilstein-journals.orgrsc.org The reaction is typically carried out in the presence of a strong acid catalyst like concentrated sulfuric acid. google.com This approach introduces the desired chloromethyl group at the C4 position of the coumarin ring system.

A detailed synthetic protocol involves the slow, dropwise addition of a mixture of resorcinol and ethyl 4-chloroacetoacetate to chilled concentrated sulfuric acid. After the addition is complete, the reaction mixture is stirred for an extended period, allowing for the condensation and cyclization to occur. The reaction is then quenched by pouring it into ice-water, which precipitates the crude product. Recrystallization from a suitable solvent, such as isopropanol, yields the purified 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one. google.com The yield for this reaction has been reported to be around 74-78%. beilstein-journals.orggoogle.com

ReactantsCatalystConditionsProductYield (%)
Resorcinol, Ethyl 4-chloroacetoacetateConc. H₂SO₄0-5 °C, then RT4-(chloromethyl)-7-hydroxy-2H-chromen-2-one74.3
Resorcinol, Ethyl 4-chloroacetoacetateConc. H₂SO₄Not specified4-(chloromethyl)-7-hydroxy-2H-chromen-2-one77.4

Mechanistic Aspects of Chlorination and Hydroxylation at Specific Chromen-2-one Positions

The introduction of substituents onto the coumarin ring is governed by the principles of electrophilic aromatic substitution. The 7-hydroxy group is a strongly activating, ortho-, para-directing group. Therefore, direct electrophilic chlorination of 7-hydroxycoumarin or 7-hydroxy-4-methylcoumarin would be expected to occur at the C6 and C8 positions, which are ortho and para to the hydroxyl group, respectively. Indeed, studies have shown that chlorination of 7-hydroxycoumarin with reagents like N-chlorosuccinimide (NCS) can lead to substitution at these positions.

The synthesis of this compound, however, does not typically proceed via direct chlorination of a pre-formed coumarin at the 4-position. Instead, the chloro-substituent is introduced as part of the β-ketoester starting material, as in the case of ethyl 4-chloroacetoacetate. The mechanism of the Pechmann condensation then dictates the final position of this substituent.

The regioselectivity of the initial electrophilic attack on the resorcinol ring is directed by the two hydroxyl groups. The attack occurs at the position that is activated by both hydroxyls and is sterically accessible. In the case of the Pechmann condensation with ethyl 4-chloroacetoacetate, the subsequent cyclization and dehydration lead specifically to the formation of the 4-(chloromethyl) derivative.

Novel and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally benign and efficient synthetic methods. This has led to innovations in catalyst design and the implementation of one-pot and multi-component reaction strategies for coumarin synthesis.

Catalyst Development for Enhanced Reaction Efficiency

To overcome the harsh conditions and environmental concerns associated with traditional acid catalysts like sulfuric acid, a variety of alternative catalysts have been explored for the Pechmann condensation.

Heterogeneous Solid Acid Catalysts: These catalysts offer advantages such as ease of separation, reusability, and reduced corrosive waste. Examples include:

Zeolites (e.g., H-beta): Have been shown to be effective in the synthesis of 7-hydroxycoumarins.

Sulfonic acid functionalized silica (B1680970) (SiO₂-SO₃H): Provides a solid support for the acidic functional group, facilitating the reaction and catalyst recovery.

Amberlyst-15: A strongly acidic ion-exchange resin that has been successfully used in solvent-free Pechmann condensations.

Zn₀.₉₂₅Ti₀.₀₇₅O Nanoparticles: These mixed metal oxide nanoparticles have been reported as efficient and recyclable catalysts for the Pechmann condensation, showing high activity. beilstein-journals.org

Homogeneous "Green" Catalysts:

Iodine: Molecular iodine has been demonstrated as a simple, effective, and inexpensive catalyst for the Pechmann condensation, particularly under microwave irradiation. stackexchange.com The proposed mechanism suggests that iodine acts as a Lewis acid, activating the carbonyl group of the β-ketoester. stackexchange.com

Brønsted Acidic Ionic Liquids (BAILs): Ionic liquids with acidic protons, such as [MBSPy][HSO₄], have been used as catalysts for the Pechmann condensation, offering benefits like thermal stability and recyclability. rsc.org

CatalystReactantsConditionsProductYield (%)
Zn₀.₉₂₅Ti₀.₀₇₅O NPsPhloroglucinol, Ethyl acetoacetate110 °C, 3 h5,7-Dihydroxy-4-methylcoumarin88
Iodine (1 mol%)Resorcinol, Ethyl acetoacetateMicrowave, 110 °C, 1.5 min7-Hydroxy-4-methylcoumarin95
[MBSPy][HSO₄]Resorcinol, Ethyl 4-chloroacetoacetate100 °C, 20 min4-(chloromethyl)-7-hydroxy-2H-chromen-2-one>80

Microwave-Assisted and Solvent-Free Reaction Protocols

Conventional synthetic methods often require prolonged reaction times and the use of volatile organic solvents, which are increasingly scrutinized for their environmental impact. In response, microwave-assisted synthesis and solvent-free reaction conditions have emerged as powerful green chemistry tools, significantly accelerating reaction rates and often enhancing product yields.

The primary route to this compound is the Pechmann condensation, a classic method involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. wikipedia.org For the target compound, the key precursors are 4-chlororesorcinol (B43231) and ethyl acetoacetate. researchgate.netsmolecule.com

Microwave-Assisted Pechmann Condensation:

Microwave irradiation has been shown to dramatically reduce reaction times in the Pechmann condensation. nih.gov The dielectric heating mechanism of microwaves leads to rapid and uniform heating of the reaction mixture, often resulting in higher yields and cleaner product profiles compared to conventional heating. rasayanjournal.co.in For the synthesis of related 7-hydroxycoumarins, microwave-assisted methods using various catalysts have proven effective. For instance, the condensation of resorcinol and ethyl acetoacetate to form 7-hydroxy-4-methylcoumarin has been achieved with high yields in minutes under microwave irradiation. mdpi.com

Several catalysts have been successfully employed in the microwave-assisted, solvent-free synthesis of coumarins. Iron(III) fluoride (B91410) (FeF3) has been demonstrated as an efficient and environmentally friendly catalyst for the Pechmann condensation of various phenols and ethyl acetoacetate under microwave irradiation, offering high yields and short reaction times. nih.gov Similarly, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used as a catalyst for the same condensation under both conventional heating and microwave irradiation in a solvent-free medium, highlighting the versatility of this approach. researchgate.net Lewis acids such as tin(II) chloride dihydrate (SnCl₂·2H₂O) and aluminum chloride (AlCl₃) have also been shown to effectively catalyze the Pechmann condensation under microwave conditions. rasayanjournal.co.in

Solvent-Free Synthesis:

Solvent-free, or neat, reaction conditions represent a significant advancement in green synthesis. The Pechmann condensation of 4-chlororesorcinol and ethyl acetoacetate can be effectively conducted without a solvent, often facilitated by mechanochemical methods like ball milling or by thermal heating. smolecule.com High-speed ball mill mixers, for example, can facilitate solvent-free Pechmann reactions, improving both yield and efficiency. smolecule.com Catalysts like dipyridine copper chloride ([Cu(Py)₂Cl₂]) have been used for the mechanochemical synthesis of 7-chloro-4-hydroxy-2H-chromen-2-one at room temperature, achieving a 78% yield in just 30 minutes. smolecule.com The use of lithium bromide (LiBr) as a mild Lewis acid catalyst has also been reported for the solvent-free von Pechmann reaction, yielding 4-substituted 2H-chromen-2-ones in high yields. arkat-usa.org

The combination of microwave irradiation and solvent-free conditions provides a particularly powerful and eco-friendly synthetic strategy. A solvent-free adaptation of the Pechmann condensation using dipyridine copper chloride as a catalyst under microwave irradiation (300 W, 80°C) can produce 7-chloro-4-hydroxy-2H-chromen-2-one in 15 minutes with yields exceeding 85%. smolecule.com

CatalystMethodConditionsYield (%)Reference
Dipyridine copper chlorideMicrowave300 W, 80°C, 15 min, solvent-free>85 smolecule.com
Dipyridine copper chlorideBall-millingRoom temp, 30 min, solvent-free78 smolecule.com
FeF₃MicrowaveSolvent-freeGood nih.gov
Ceric Ammonium Nitrate (CAN)MicrowaveSolvent-freeGood to Excellent researchgate.net
LiBrConventional Heating75°C, 15-40 min, solvent-freeHigh arkat-usa.org

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters in the Pechmann condensation include the choice and amount of catalyst, reaction temperature, and the molar ratio of reactants.

Catalyst Selection and Loading:

A variety of acid catalysts have been explored for the Pechmann condensation. While strong mineral acids like sulfuric acid are traditionally used, they are corrosive and generate significant waste. numberanalytics.com Heterogeneous solid acid catalysts are a more environmentally benign alternative as they can be easily recovered and reused. mdpi.com Amberlyst-15, a sulfonic acid resin, has shown high activity, affording a 97% yield of 7-hydroxy-4-methylcoumarin after 20 minutes of microwave irradiation. mdpi.com Other solid acids like mesoporous zirconium phosphate (B84403) have also been used effectively. researchgate.net

For the synthesis of coumarins from various phenols, studies have shown that increasing the catalyst loading up to a certain point can improve the yield. For example, in the synthesis of a coumarin derivative using a tailored Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticle catalyst, increasing the catalyst amount from 5 mol% to 10 mol% significantly increased the yield, with no further improvement at 15 mol%. acs.org Similarly, when using nano silica chloride for the synthesis of bis(4-hydroxycoumarin) derivatives, the amount of catalyst was optimized to achieve high yields. d-nb.info

Temperature and Reaction Time:

Temperature plays a critical role in the Pechmann condensation. While higher temperatures can increase the reaction rate, they can also lead to the formation of by-products. The optimal temperature depends on the reactivity of the phenol and the catalyst used. For instance, the synthesis of 7-hydroxy-4-methyl coumarin using Amberlyst-15 as a catalyst under solvent-free conditions was optimized at 110°C for 100 minutes, achieving a 95% yield. scispace.com Microwave-assisted methods generally allow for the use of lower bulk temperatures and significantly shorter reaction times. nih.govrasayanjournal.co.in

Reactant Ratio and Solvent Effects:

The molar ratio of the reactants, 4-chlororesorcinol and ethyl acetoacetate, is another important factor. While a 1:1 molar ratio is often used, slight excesses of the β-ketoester are sometimes employed to drive the reaction to completion. researchgate.netscispace.com

Although solvent-free methods are preferred, in cases where a solvent is necessary, its choice can influence the reaction outcome. Polar aprotic solvents are often used. However, studies on the Pechmann condensation have shown that solvent choice needs to be carefully considered to avoid potential side reactions or cleavage of the product. scispace.com

ParameterOptimized ConditionOutcomeReference
CatalystAmberlyst-15 (10 mol%)95% yield scispace.com
Temperature110°C (solvent-free, conventional)95% yield scispace.com
Reaction Time100 min (solvent-free, conventional)95% yield scispace.com
CatalystZn₀.₉₂₅Ti₀.₀₇₅O NPs (10 mol%)88% yield acs.org
MethodMicrowave irradiationReduced reaction time, high yields nih.gov

Chemo-, Regio-, and Stereoselectivity Considerations in Synthesis

Chemoselectivity:

Chemoselectivity in the context of this compound synthesis and its subsequent reactions is a critical consideration. During the synthesis via Pechmann condensation, the reaction must selectively proceed through the desired transesterification and intramolecular cyclization pathway without promoting unwanted side reactions.

Furthermore, the 4-hydroxycoumarin (B602359) scaffold exhibits multiple reactive sites, and subsequent functionalization requires high chemoselectivity. The 4-hydroxy group can undergo both C-acylation and O-acylation. The selectivity between these two pathways is often controlled by the reaction conditions. For instance, thermal conditions (150°C) with aliphatic acid anhydrides tend to favor C-acylation at the 3-position through a Fries-like rearrangement. smolecule.com This preference is influenced by the electron-withdrawing chloro group at the 7-position, which enhances the electrophilicity of the coumarin ring. smolecule.com In contrast, O-acylation can be achieved under milder conditions, for example, by reacting with an acyl chloride in the presence of a base like triethylamine (B128534) at room temperature. mdpi.com

The synthesis of bis(4-hydroxycoumarin) derivatives also highlights the importance of chemoselectivity. Using a catalyst like nano silica chloride, it is possible to selectively react aromatic aldehydes with 4-hydroxycoumarin in the presence of aliphatic ketones or aldehydes. d-nb.info

Regioselectivity:

Regioselectivity is a key factor in the Pechmann condensation of 4-chlororesorcinol. The cyclization must occur at the carbon atom ortho to one of the hydroxyl groups. The directing effects of the hydroxyl and chloro substituents on the resorcinol ring guide the regiochemical outcome of the intramolecular electrophilic aromatic substitution step. In the case of 4-chlororesorcinol, the cyclization preferentially occurs at the C-2 position (relative to the hydroxyl groups) to yield the 7-chloro-substituted coumarin. This is a well-established outcome in Pechmann condensations with substituted resorcinols. researchgate.netsmolecule.com

Recent studies have also explored the regioselective synthesis of related chlorinated benzocoumarins, such as 10-chloro-7-hydroxy-6H-benzo[c]chromen-6-ones, through [3+3] cyclization reactions, demonstrating advanced control over the placement of substituents on the coumarin framework. researchgate.net

Stereoselectivity:

The core structure of this compound is achiral. Therefore, stereoselectivity is not a consideration in its direct synthesis. However, the introduction of substituents at the C3 or C4 positions can create chiral centers, making stereoselective synthesis a relevant topic for its derivatives. For example, the synthesis of chiral 3,4-dihydrocoumarins has garnered significant attention, with both metal-catalyzed and organocatalyzed asymmetric approaches being developed. benthamdirect.com While not directly applicable to the synthesis of the parent this compound, these methodologies are crucial when planning the synthesis of chiral derivatives starting from this scaffold. The principles of asymmetric catalysis, including the use of chiral catalysts and auxiliaries, would be paramount in such synthetic endeavors.

Chemical Derivatization and Structure Activity Relationship Sar Studies of 4 Chloro 7 Hydroxy 2h Chromen 2 One Analogues

Strategies for Functionalization of the Chromen-2-one Core

The functionalization of the 4-chloro-7-hydroxy-2H-chromen-2-one core is a key strategy for developing new derivatives with tailored biological activities. Chemical modifications are typically focused on three main positions: the C-4 position, the C-7 hydroxyl group, and the peripheral aromatic ring. These modifications allow for the fine-tuning of the molecule's steric, electronic, and lipophilic properties.

The C-4 position of the chromen-2-one ring is a common site for introducing a variety of substituents to modulate biological activity. While the parent compound features a chlorine atom, studies on related 7-hydroxycoumarins demonstrate that diverse groups can be installed at this position. For instance, research on 6,7-dihydroxycoumarin derivatives has shown that introducing hydrophobic, electron-withdrawing groups like trifluoromethyl at the C-4 position can significantly enhance inhibitory activity against certain biological targets, such as the anti-apoptotic protein Mcl-1. nih.gov Conversely, placing a hydrophilic group in this position was found to be detrimental to the inhibitory potency. nih.gov Other modifications include the introduction of aryl groups and various alkyl chains. researchgate.netrsc.org

Table 1: Examples of Modifications at the C-4 Position of the Coumarin (B35378) Ring

Parent CompoundC-4 SubstituentResulting Derivative ClassReference
6,7-dihydroxycoumarin-CF3 (Trifluoromethyl)4-Trifluoromethyl-6,7-dihydroxycoumarin nih.gov
6,7-dihydroxycoumarin-CH3 (Methyl)4-Methyl-6,7-dihydroxycoumarin nih.gov
7-hydroxy-2H-chromen-2-one-(CH2)4Br (4-bromobutyl)4-(4-bromobutyl)-7-hydroxy-2H-chromen-2-one rsc.org
7-hydroxycoumarin-Imidazolylmethyl4-Imidazolylmethyl-7-substituted coumarins nih.gov

The hydroxyl group at the C-7 position is a prime target for derivatization, primarily through the formation of ethers and esters. These modifications can significantly impact the compound's solubility, bioavailability, and interaction with biological targets. The synthesis of 7-O-alkyl, 7-O-aralkyl, and 7-O-acyl derivatives is a common strategy. researchgate.net For example, a series of 7-O-substituted derivatives of 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one were prepared by reacting the parent compound with various alkyl, aralkyl, or acyl halides. researchgate.net Another approach involves linking amino acids or their derivatives to the C-7 oxygen, creating hybrid molecules with potentially novel biological activities. rsc.org The synthesis of 7-O-coumarinyl alkenoates has also been reported, using fatty acids in a reaction catalyzed by DCC and DMAP. researchgate.net

Table 2: Examples of Alterations at the C-7 Hydroxyl Group

Parent CompoundReactantModification TypeResulting Derivative ClassReference
6-chloro-7-hydroxy-4-methyl-2H-chromen-2-oneAlkyl/Aralkyl HalidesEtherification (O-alkylation/O-aralkylation)7-O-Alkyl/Aralkyl coumarin derivatives researchgate.net
6-chloro-7-hydroxy-4-methyl-2H-chromen-2-oneAcyl HalidesEsterification (O-acylation)7-O-Acyl coumarin derivatives researchgate.net
7-hydroxy-4-methyl-2H-chromen-2-oneEthyl chloroacetate (B1199739) followed by hydrazine (B178648) hydrateEtherification and further modificationCoumarin-amino acid hybrids rsc.org
7-hydroxyl-coumarinFatty Acids (with DCC/DMAP)Esterification7-O-coumarinyl alkenoates researchgate.net
Fluorinated 7-hydroxycoumarinO-substituted hydroxylaminesEtherification7-hydroxycoumarin oxime ether derivatives nih.gov

Beyond the C-4 and C-7 positions, the aromatic benzene (B151609) ring of the chromen-2-one core offers additional sites for substitution, allowing for the synthesis of a wide range of analogues. The introduction of substituents such as halogens, alkyl groups, or nitro groups can alter the electronic distribution and lipophilicity of the entire molecule. For instance, the synthesis of 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one is achieved through the Pechmann condensation of 4-chlororesorcinol (B43231) and ethyl acetoacetate (B1235776). researchgate.netijpcbs.com Further modifications can be made, such as the introduction of an acetyl group at the C-8 position via a Fries rearrangement of the corresponding C-7 acetate (B1210297). ijpcbs.com Computational and docking studies on 4-methyl-7-hydroxycoumarin suggest that adding specific substituents at the C-8 position can enhance antitumor activity. researchgate.net

Table 3: Examples of Peripheral Substitutions on the Coumarin Aromatic Ring

Parent CorePositionSubstituentResulting Compound ExampleReference
7-hydroxy-4-methyl-coumarinC-6-Cl (Chloro)6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one researchgate.netijpcbs.com
7-hydroxy-4-methyl-coumarinC-6-C2H5 (Ethyl)6-ethyl-7-hydroxy-4-methyl coumarin nih.gov
7-hydroxy-4-methyl-coumarinC-8-NO2 (Nitro)7-hydroxyl-4-methyl-8-nitro coumarin nih.gov
7-hydroxy-4-methyl-coumarinC-8-CHO (Formyl)8-formyl-4-methyl-7-hydroxycoumarin researchgate.net

Impact of Structural Modifications on Mechanistic Biological Activities

The derivatization of the this compound scaffold is not merely a synthetic exercise but a strategic endeavor to understand and modulate biological function. The structural changes directly influence how the molecule interacts with specific biological targets, leading to the elucidation of pharmacophoric requirements and the formulation of principles for rational drug design.

Structure-activity relationship (SAR) studies are crucial for identifying the key chemical features—the pharmacophore—responsible for a molecule's biological activity. For coumarin derivatives, SAR studies have revealed several important trends. For instance, in the context of Mcl-1 inhibition, the presence of a catechol (dihydroxy) group on the benzene ring was found to be a key constituent for activity. nih.gov Furthermore, the nature of the substituent at the C-4 position is critical; hydrophobic, electron-withdrawing groups enhance activity, while hydrophilic groups diminish it. nih.gov Docking simulations often complement these findings, suggesting that specific groups can facilitate crucial interactions, such as hydrogen bonding or hydrophobic interactions, within the binding site of a target protein. researchgate.netresearchgate.net For example, the two oxygen atoms in the lactone ring are known to act as hydrogen bond acceptors. researchgate.net The design of multi-target agents has also benefited from these approaches, with studies showing how different parts of the coumarin hybrid can be optimized to inhibit multiple enzymes, such as monoamine oxidases (MAOs) and cholinesterases. acs.org

The insights gained from SAR and pharmacophore modeling form the basis of rational design principles for new, more potent, and selective analogues. researchgate.netrsc.org This strategy involves the deliberate modification of a lead compound to improve its interaction with a biological target. For example, based on the understanding that specific substitutions at the C-8 position of 4-methyl-7-hydroxycoumarin could enhance binding affinity, new derivatives were designed as potential inhibitors for enzymes overexpressed in certain tumors. researchgate.net Molecular hybridization is another powerful design principle, where the coumarin scaffold is combined with other bioactive moieties to create a single molecule with multiple pharmacological actions. researchgate.net This has been applied in designing agents for multifactorial diseases like Alzheimer's. acs.org Computational tools, including 3D-QSAR and e-pharmacophore modeling, are increasingly used to guide these design efforts, making the process of discovering new therapeutic agents more efficient. researchgate.netresearchgate.net The ultimate goal is to generate novel structures with optimized bioactivity, selectivity, and pharmacokinetic properties. acs.org

Development of Hybrid Molecules Incorporating this compound Scaffold

The strategic design of hybrid molecules, which involves the covalent linking of two or more pharmacophoric units, has emerged as a powerful approach in medicinal chemistry to develop novel therapeutic agents with potentially improved efficacy and selectivity. The this compound scaffold has served as a versatile foundation for the creation of such hybrids, leveraging its inherent biological activities and providing a platform for structural elaboration. Researchers have explored the synthesis of various hybrid molecules incorporating this coumarin core, aiming to enhance or modulate its biological profile, particularly in the realm of antimicrobial agents.

One line of investigation has focused on the synthesis of derivatives through nucleophilic and electrophilic substitution reactions on the this compound nucleus. These efforts have yielded novel chemical entities with distinct functionalities appended to the coumarin framework. For instance, a series of derivatives were synthesized and evaluated for their antibacterial properties against common pathogens. bates.eduejmse.ro These compounds represent a fusion of the coumarin scaffold with other chemical moieties, effectively creating hybrid structures with unique biological activities. bates.eduejmse.ro

The synthesized derivatives include compounds where the coumarin is linked to a dihydroxypyrimidine, a bis-(2-chloro-ethyl)-amino phosphonic acid, and a dithiocarbamic acid group. bates.eduejmse.ro The characterization of these molecules was confirmed through spectroscopic methods, and their potential as antibacterial agents was assessed. bates.eduejmse.ro The results of these studies indicated that the synthesized hybrid compounds exhibited notable antibacterial activity when compared to standard drugs like cephalexin (B21000) and streptomycin, particularly against Bacillus cereus. bates.eduejmse.ro

Table 1: Antibacterial Activity of this compound Derivatives

Compound Name Target Organism Antibacterial Activity Comparison
4-(2,6-Dihydroxy-pyrimidin-4-ylamino)-2-oxo-2H-chromen-3-sulfonyl chloride Staphylococcus aureus, Escherichia coli, Bacillus cereus Higher activity than cephalexin; competitive with streptomycin, especially against Bacillus cereus. ejmse.ro
{4-[Bis-(2-chloro-ethyl)-amino]-7-hydroxy-2-oxo-2H-chromen-3-yl}-phosphonic acid Staphylococcus aureus, Escherichia coli, Bacillus cereus Higher activity than cephalexin; competitive with streptomycin, especially against Bacillus cereus. ejmse.ro
(3-Formyl-7-hydroxy-2-oxo-2H-chromen-4-yl)-dithiocarbamic acid Staphylococcus aureus, Escherichia coli, Bacillus cereus Higher activity than cephalexin; competitive with streptomycin, especially against Bacillus cereus. ejmse.ro

Another approach to the development of hybrid molecules has been the synthesis of chalcone-like structures appended to the 4-chloro-7-hydroxy-2H-chromene core. A series of (E)-1-(4-chloro-7-hydroxy-2-aryl-2H-chromen-6-yl)-3-arylprop-2-en-1-ones were synthesized using Vilsmeier-Haack reagent-mediated selective mono-cyclization of 4,6-dicinnamoyl resorcinols. researchgate.net This method provided a pathway to hybrid molecules that combine the coumarin and chalcone (B49325) pharmacophores, both of which are known to possess a wide range of biological activities. The synthesized compounds were characterized by various spectral techniques and evaluated for their in vitro antimicrobial activity. researchgate.net

Table 2: Synthesized (E)-1-(4-chloro-7-hydroxy-2-aryl-2H-chromen-6-yl)-3-arylprop-2-en-1-one Hybrids

Compound Aryl Substituent (at position 2) Aryl Substituent (on prop-2-en-1-one)
2a Phenyl Phenyl
2b 4-Methylphenyl 4-Methylphenyl
2c 4-Methoxyphenyl 4-Methoxyphenyl
2d 4-Chlorophenyl 4-Chlorophenyl
2e 4-Nitrophenyl 4-Nitrophenyl
2f 3-Nitrophenyl 3-Nitrophenyl

Source: researchgate.net

These studies underscore the utility of the this compound scaffold in the design and synthesis of novel hybrid molecules with significant biological potential. The derivatization of this core structure has led to the discovery of compounds with promising antibacterial activities, demonstrating that the fusion of this coumarin with other pharmacophoric groups is a viable strategy for the development of new therapeutic leads.

Mechanistic Investigations of 4 Chloro 7 Hydroxy 2h Chromen 2 One S Biological Activities in Pre Clinical Models

Elucidation of Anti-proliferative Mechanisms in Cellular Models

The potential of 4-chloro-7-hydroxy-2H-chromen-2-one as an anti-proliferative agent is a significant area of research. The proposed mechanisms underlying this activity are multifaceted, involving the induction of programmed cell death, modulation of the cell cycle, and interference with key cellular signaling pathways and enzymes that are critical for cancer cell growth and survival.

Induction of Apoptosis and Cell Cycle Modulation in Cancer Cell Lines

While direct studies on this compound are limited, research on analogous compounds provides insight into its potential mechanisms. For instance, a closely related compound, bis(4-hydroxy-2H-chromen-2-one) coumarin (B35378) (4HC), has demonstrated significant anti-proliferative effects in MCF-7 human breast cancer cells. nih.govresearchgate.net Treatment with 4HC led to an increase in the proportion of cells in the G2/M phase of the cell cycle, indicating cell cycle arrest, which was followed by the induction of apoptosis. nih.govresearchgate.net This apoptotic induction was associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased expression of caspase-3. nih.govresearchgate.net

Similarly, other coumarin derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. For example, some S- and O-substituted 7-mercaptocoumarin derivatives have been reported to increase cellular apoptosis in a concentration-dependent manner and cause cell cycle arrest at the G2/M phase in the A549 lung cancer cell line. jocpr.com

Inhibition of Cellular Signaling Pathways (e.g., NF-κB, AKT/mTOR, Nrf2/HO-1, VEGFR-2)

The anti-proliferative activity of coumarins is often linked to their ability to modulate critical cellular signaling pathways that are frequently dysregulated in cancer.

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, cell survival, and proliferation. Several coumarin derivatives have been shown to inhibit NF-κB activation. researchgate.net For instance, certain 2-(2-phenylethyl)-4H-chromen-4-one derivatives have demonstrated inhibitory effects on NF-κB activation in LPS-stimulated RAW 264.7 macrophages. researchgate.net While direct evidence for this compound is not yet available, its structural similarity to other NF-κB inhibiting coumarins suggests it may possess similar activity.

AKT/mTOR Signaling Pathway: The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature of many cancers. nih.gov Thiazole-coumarin hybrids have been synthesized and shown to inhibit the PI3K/mTOR pathway. researchgate.net A study on coumarin-based analogs combined with curcumin (B1669340) demonstrated that the anti-inflammatory effects were achieved by modulating signaling pathways like AKT/mTOR. tandfonline.com

Nrf2/HO-1 Signaling Pathway: The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress. Some coumarin derivatives have been found to modulate this pathway, which can contribute to their anti-inflammatory and anti-cancer effects. tandfonline.com

VEGFR-2 Signaling Pathway: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a recognized anti-cancer strategy. nih.gov Certain nicotinamide-based derivatives have been designed as VEGFR-2 inhibitors and have shown potent anti-proliferative and apoptotic effects. nih.gov Although not directly demonstrated for this compound, its coumarin scaffold is present in some compounds that target VEGFR-2.

Interaction with Key Enzymes Involved in Cell Proliferation (e.g., CDK4, AKR1B10, Aromatase)

The anti-proliferative effects of this compound may also be attributed to its interaction with enzymes that are pivotal for cell cycle progression and hormone synthesis.

Cyclin-Dependent Kinase 4 (CDK4): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest. A derivative of 2H-chromen-2-one has shown significant inhibitory activity against CDK4, with an IC50 of 0.036 µM. researchgate.net This suggests that related coumarins, potentially including this compound, could also target this enzyme.

Aldo-Keto Reductase Family 1 Member B10 (AKR1B10): AKR1B10 is overexpressed in several types of cancer and is considered a tumor marker. nih.gov A coumarin derivative, 7-hydroxy-2-(4-methoxyphenylimino)-2H-chromene-3-carboxylic acid benzylamide (HMCB), is a known inhibitor of AKR1B10. frontiersin.org Furthermore, 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic Acid [3 (4-Fluorophenyl) propyl] amide (HCCFA) has been identified as a stable inhibitor of AKR1B10. nih.gov These findings highlight the potential for coumarin-based compounds to target this enzyme.

Aromatase (CYP19A1): Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the development and progression of hormone-dependent breast cancer. nih.govresearchgate.net The related compound bis(4-hydroxy-2H-chromen-2-one) coumarin has been shown to decrease the gene expression of aromatase in MCF-7 cells. nih.govresearchgate.net Several other novel chromene derivatives have also exhibited significant inhibitory effects on aromatase activity. frontiersin.org

Molecular Basis of Anti-inflammatory Effects

In addition to its anti-proliferative potential, this compound is investigated for its anti-inflammatory properties. These effects are likely mediated through the modulation of pro-inflammatory signaling molecules and the inhibition of key enzymes involved in the inflammatory cascade.

Modulation of Pro-inflammatory Cytokines and Mediators

Chronic inflammation is a contributing factor to various diseases. Coumarin derivatives have been shown to exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. For example, certain coumarin-based analogs have been found to reduce the production of interleukin-6 (IL-6), interleukin-1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α) in LPS-induced macrophages. tandfonline.com This modulation is often linked to the downregulation of the NF-κB signaling pathway. tandfonline.com

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition Studies

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the inflammatory process, as they are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. Many anti-inflammatory drugs target these enzymes.

Several coumarin derivatives have been identified as inhibitors of both COX and LOX enzymes. For instance, a series of 3-(5-phenyl/phenylamino- nih.govnih.govoxadiazol-2-yl)-chromen-2-one derivatives were synthesized and showed dual COX/LOX inhibitory activity. tandfonline.com A study on 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one and its O-substituted derivatives demonstrated their inhibitory activity against LOX. nih.gov Another related compound, 2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one, also exhibits inhibitory effects on both COX and LOX. These findings suggest that this compound may also exert its anti-inflammatory effects through the inhibition of these key enzymes.

Table 1: Anti-proliferative Activity of a Related Coumarin Derivative

Compound Cell Line Activity Mechanism Reference
bis(4-hydroxy-2H-chromen-2-one) coumarin MCF-7 Induces apoptosis, G2/M cell cycle arrest Upregulation of Bax, downregulation of Bcl-2, increased caspase-3 expression, decreased aromatase (CYP19A1) gene expression nih.govresearchgate.net

Table 2: Enzyme Inhibitory Activity of Related Coumarin Derivatives

Compound Target Enzyme Activity Reference
2H-chromen-2-one derivative CDK4 IC50 = 0.036 µM researchgate.net
7-Hydroxy-2-(4-methoxyphenylimino)-2H-chromene-3-carboxylic acid benzylamide AKR1B10 Inhibitor frontiersin.org
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic Acid [3 (4-Fluorophenyl) propyl] amide AKR1B10 Stable inhibitor nih.gov
bis(4-hydroxy-2H-chromen-2-one) coumarin Aromatase (CYP19A1) Decreased gene expression nih.govresearchgate.net
6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one derivatives Lipoxygenase (LOX) Inhibitory activity nih.gov
2-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one COX and LOX Inhibitory activity

Mechanisms of Antimicrobial Action

The antimicrobial potential of coumarin-based compounds is widely recognized. However, specific mechanistic insights into how this compound exerts its antimicrobial effects are not extensively detailed in the available scientific literature.

Inhibition of Bacterial Growth and Biofilm Formation in In Vitro Models

While numerous studies have investigated the antibacterial properties of various coumarin derivatives, there is a lack of specific data detailing the inhibitory effects of this compound on bacterial growth and biofilm formation in in vitro models. Research on related compounds suggests that the coumarin scaffold can be effective against a range of bacteria, including Staphylococcus aureus, Escherichia coli, and Bacillus cereus. For instance, derivatives synthesized from this compound have demonstrated antibacterial activity. bates.eduejmse.ro However, without direct experimental evidence on the unmodified compound, its specific minimum inhibitory concentrations (MIC) or its efficacy in preventing biofilm formation remain undetermined.

Interactive Data Table: Inhibition of Bacterial Growth by this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Source
Staphylococcus aureusNo data available
Escherichia coliNo data available
Bacillus cereusNo data available

Interactive Data Table: Inhibition of Biofilm Formation by this compound

Bacterial StrainBiofilm Inhibition (%)ConcentrationSource
Pseudomonas aeruginosaNo data available
Staphylococcus aureusNo data available

Potential Molecular Targets in Microbial Pathogens

The precise molecular targets of this compound within microbial pathogens have not been explicitly elucidated in published research. Studies on analogous coumarin structures suggest potential mechanisms such as the inhibition of essential enzymes or interference with bacterial DNA. nih.gov However, these findings are not directly transferable to this compound, and dedicated molecular docking and experimental validation studies are needed to identify its specific microbial targets.

Antioxidant Properties and Reactive Oxygen Species Scavenging Mechanisms

The antioxidant capacity of coumarins is a well-documented phenomenon, often attributed to their chemical structure. The presence of hydroxyl groups on the coumarin ring is generally considered crucial for their ability to scavenge reactive oxygen species (ROS). nih.govencyclopedia.pub

Interactive Data Table: Antioxidant Activity of this compound

AssayIC50 ValueStandardSource
DPPH Radical ScavengingNo data available
Hydroxyl Radical ScavengingNo data available
Superoxide Anion ScavengingNo data available

Investigation of Other Mechanistic Biological Activities (e.g., Neurotransmitter Modulation, Myosin Function Inhibition)

Beyond antimicrobial and antioxidant effects, coumarin derivatives have been explored for a range of other biological activities. For instance, some coumarin compounds have been investigated as modulators of neurotransmitter receptors and as inhibitors of myosin function. researchgate.netnih.gov

Specifically for this compound, there is a lack of direct evidence from preclinical models demonstrating its activity in modulating neurotransmitter systems or inhibiting myosin function. While a study on a related 4-hydroxycoumarin (B602359) imine, 3-(N-butylethanimidoyl)-4-hydroxy-2H-chromen-2-one (BHC), showed inhibition of skeletal myosin II, these findings cannot be directly attributed to this compound without specific investigation. researchgate.netnih.gov Similarly, research on a derivative, 6-chloro-7-hydroxy-4-pyridin-2-yl-chromen-2-one, has suggested potential modulation of metabotropic glutamate (B1630785) receptors, but this is not specific to the compound .

Comparative Mechanistic Studies with Related Coumarin Derivatives

Comparative studies are essential for understanding the structure-activity relationships of coumarin derivatives. The antibacterial activity of derivatives of this compound has been compared with standard antibiotics like cephalexin (B21000) and streptomycin, showing competitive, and in some cases, superior activity. bates.eduejmse.ro

Computational Chemistry and Theoretical Modeling of 4 Chloro 7 Hydroxy 2h Chromen 2 One

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in dissecting the electronic characteristics of molecules. For coumarin (B35378) derivatives, these studies help in understanding their stability, reactivity, and spectroscopic signatures.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical descriptors that govern a molecule's reactivity. The HOMO, acting as an electron donor, and the LUMO, an electron acceptor, define the molecule's ability to interact with other chemical species. The energy gap between HOMO and LUMO (E_HOMO-LUMO) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. globalresearchonline.net

For coumarin derivatives, the distribution of HOMO and LUMO is often localized on the benzopyrone ring system. researchgate.netnih.gov Theoretical studies on related hydroxycoumarins indicate that the HOMO and LUMO are primarily composed of p-orbitals, and their energy gap influences the molecule's charge transfer interactions. globalresearchonline.net While specific HOMO-LUMO energy values for 4-chloro-7-hydroxy-2H-chromen-2-one are not detailed in the available literature, studies on similar structures, such as other 7-hydroxycoumarin derivatives, provide a general framework. For instance, the introduction of various functional groups can modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity and potential biological activity. bohrium.comsemanticscholar.org

Table 1: Representative HOMO-LUMO Energy Gaps for Coumarin Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Source
Coumarin Derivative 1 -3.932 Data not available -3.932 globalresearchonline.net
Coumarin Derivative 3 -6.951 Data not available -6.951 globalresearchonline.net
Coumarin Derivative 4 -3.853 Data not available -3.853 globalresearchonline.net
Coumarin Derivative 6 -2.246 Data not available -2.246 globalresearchonline.net

Note: The data represents various coumarin derivatives as studied in the source and not specifically this compound. The energy gap calculation method may vary between studies.

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution on the molecule's surface. scispace.com These maps are invaluable for predicting sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions, such as hydrogen bonding. tandfonline.com In MESP maps, regions of negative potential (typically colored red) indicate electron-rich areas, while positive potential regions (blue) are electron-poor. researchgate.net For this compound, the carbonyl oxygen and the hydroxyl group are expected to be regions of high negative potential, making them likely hydrogen bond acceptors. The hydrogen of the hydroxyl group would be a region of positive potential, acting as a hydrogen bond donor. The chlorine atom also influences the electrostatic potential through its electronegativity and can participate in halogen bonding.

Quantum chemical calculations are frequently used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. eurjchem.com These theoretical predictions, when compared with experimental data, serve to validate the computed molecular structure and provide a more detailed assignment of the spectral signals. tandfonline.comeurjchem.com

DFT calculations have been shown to provide results that are in good agreement with experimental IR and NMR data for various coumarin derivatives. semanticscholar.orgeurjchem.com For this compound, theoretical calculations would predict the characteristic vibrational frequency of the C=O bond in the lactone ring, the O-H stretching of the hydroxyl group, and the C-Cl stretching frequency. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated to aid in the structural elucidation of the compound and its derivatives. mdpi.com

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These methods are central to computer-aided drug design. ujpronline.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. doi.org

Coumarin derivatives are known to interact with a wide range of biological targets. Docking studies on compounds structurally similar to this compound have revealed specific interaction patterns. For example, a study involving "6-chloro-7-hydroxy-2H-chromen-2-one" in the context of Leishmaniasis identified potential binding to the active sites of proteins crucial for the parasite's survival. ujpronline.comujpronline.com Another study on "6-chloro-7-hydroxy-4-methyl coumarin" as a potential Mcl-1 inhibitor for cancer treatment highlighted its interactions within the protein's binding pocket. nih.gov These studies generally show that the hydroxyl and carbonyl groups of the coumarin scaffold are critical for forming hydrogen bonds with amino acid residues in the active site, while the aromatic ring system engages in hydrophobic and π-π stacking interactions.

Table 2: Examples of Predicted Interactions for Chloro-Hydroxy-Coumarin Analogs with Biological Targets

Coumarin Analog Target Protein Key Interacting Residues (Predicted) Type of Interaction Source
6-chloro-7-hydroxy-2H-chromen-2-one Leishmania protein (e.g., PDB: 2JK6) Thr-51, Ser-14 Hydrogen Bonding ujpronline.com
6-chloro-7-hydroxy-4-methyl coumarin Mcl-1 Not specified Not specified nih.gov
7-hydroxycoumarin derivatives Carbonic Anhydrase XII Not specified Hydrogen Bonding, van der Waals nih.gov

Docking programs calculate a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), which helps in ranking potential ligands. researchgate.net A lower binding energy generally indicates a more favorable interaction. Studies on various coumarin derivatives have reported binding affinities against targets like phosphodiesterase, with values indicating strong interactions. ajpp.in

Following docking, Molecular Dynamics (MD) simulations can be employed to assess the conformational stability of the ligand-protein complex over time. researchgate.netresearchgate.net MD simulations provide insights into the dynamic behavior of the complex, the flexibility of the ligand in the binding site, and the persistence of key interactions identified in docking. The stability of the complex is often evaluated by analyzing parameters like the root-mean-square deviation (RMSD) of the atomic positions throughout the simulation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov

For coumarin derivatives, QSAR studies have been successfully applied to model various biological activities, including anticancer and enzyme inhibitory effects. nih.govresearchgate.net These models typically use a range of descriptors, including:

Electronic descriptors: (e.g., partial charges, dipole moment) which can be derived from quantum chemical calculations.

Steric descriptors: (e.g., molecular volume, surface area) that describe the size and shape of the molecule.

Hydrophobic descriptors: (e.g., LogP) which quantify the lipophilicity of the compound.

Topological descriptors: which describe the connectivity of atoms in the molecule.

A 3D-QSAR study on 7-metahalobenzyloxy-2H-chromen-2-one derivatives highlighted the significant role of steric effects at position 4 of the coumarin ring for potent and selective inhibition of monoamine oxidase B (MAO-B). uniba.it Another QSAR model developed for biscoumarin derivatives found that lipophilicity and the presence of halogen substituents were crucial for enhancing α-glucosidase inhibitory activity. nih.gov Such models can guide the rational design of new this compound analogs with potentially improved biological profiles by suggesting modifications that would enhance the desired activity.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design for coumarin derivatives. researchgate.net QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their measured biological activity. researchgate.net For coumarin analogs, these models have been developed to predict a wide range of pharmacological effects, including anticancer, anti-inflammatory, and enzyme inhibitory activities. nih.govnih.govjksus.org

Researchers have successfully built robust 3D-QSAR models for various coumarin series to guide the design of new, potent, and selective inhibitors. uniba.it For instance, a 3D-QSAR study on 7-substituted-2H-chromen-2-one derivatives as monoamine oxidase B (MAO-B) inhibitors provided interpretable binding modes and guided the synthesis of new compounds with high potency. uniba.it Similarly, QSAR models have been validated for predicting the anti-colon cancer and anti-hepatoma activities of substituted 4-anilino coumarin derivatives, leading to the design of novel compounds with enhanced predicted efficacy. jksus.org These models are built by calculating a variety of molecular descriptors for a set of known active and inactive molecules and then using statistical methods to find the best correlation with biological data. The resulting equations can then be used to predict the activity of new, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis. jksus.org

The table below illustrates a conceptual framework of how QSAR models are applied to predict the biological activity of coumarin derivatives based on their structural features.

Model TypePredicted Biological ActivityKey Descriptor ClassesConceptual Example
3D-QSARMonoamine Oxidase B (MAO-B) InhibitionSteric Fields, Electrostatic FieldsA model might predict that a bulky, electropositive substituent at position C4 of the coumarin ring decreases binding affinity to the MAO-B active site. uniba.it
2D-QSARAnticancer (e.g., Mcl-1 Inhibition)Topological, Electronic, PhysicochemicalA model could correlate higher inhibitory activity with the presence of an electron-withdrawing group at C4 and a catechol moiety at C6 and C7. nih.gov
QSARAnti-inflammatory (COX-2 Inhibition)Thermodynamic, ElectronicA predictive model might link lower binding energy (higher affinity) to specific electronic charge distributions across the coumarin scaffold. nih.gov
QSARAntibacterial (DNA Gyrase Inhibition)Electronic, StericThe introduction of electron-withdrawing groups like chloro or nitro on an associated phenyl ring has been correlated with increased antibacterial activity. bohrium.com

This table is for illustrative purposes to demonstrate the application of predictive models and does not represent specific data for this compound itself without direct experimental validation.

Identification of Key Structural Descriptors Influencing Activity

A primary outcome of QSAR and other computational studies is the identification of key molecular descriptors that govern a compound's biological activity. These descriptors are quantifiable properties of a molecule derived from its structure and can be broadly categorized as electronic, steric, hydrophobic, and topological.

For the coumarin class of compounds, several structural features have been consistently identified as critical for modulating activity:

Substituents at the C4 position: The nature of the substituent at the C4 position of the coumarin ring plays a dominant role in influencing biological activity. 3D-QSAR studies have highlighted the importance of steric effects at this position. uniba.it For instance, in the context of Mcl-1 inhibition, introducing a hydrophobic, electron-withdrawing group like trifluoromethyl at C4 was found to enhance activity, whereas a hydrophilic group was detrimental. nih.gov

Substituents on the Benzo Ring (e.g., C7): The hydroxyl group at the C7 position is a common feature in many active coumarins and often serves as a key interaction point with biological targets or as a handle for further chemical modification. mdpi.com The presence of a chlorine atom, as in this compound, is an important electronic descriptor. As an electron-withdrawing group, it can significantly alter the electronic distribution of the entire ring system, potentially enhancing binding affinity or metabolic stability. bohrium.commdpi.com

Hydroxylation Pattern: The presence and position of hydroxyl groups on the coumarin scaffold are crucial. Studies on Mcl-1 inhibitors revealed that a catechol (dihydroxy) group on the coumarin ring was a key constituent for inhibitory activity, and blocking these hydroxyls via methylation led to a significant reduction in potency. nih.gov

Analytical and Spectroscopic Characterization in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation of 4-chloro-7-hydroxy-2H-chromen-2-one and its Analogues

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and electronic properties of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For this compound, ¹H and ¹³C NMR would provide the primary evidence for its structural integrity.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the aromatic protons and the hydroxyl proton. Based on the analysis of related coumarin (B35378) structures, the aromatic protons on the benzene (B151609) ring (H-5, H-6, H-8) would typically appear in the downfield region (around 6.5-8.0 ppm) due to the deshielding effect of the aromatic system. nih.gov The singlet for the proton at the C-3 position is notably absent, and a new signal for the proton at C-5 would be expected. The hydroxyl proton at the C-7 position would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key expected signals would include the carbonyl carbon (C-2) of the lactone ring, which is typically found significantly downfield (around 160 ppm). The carbon atom bearing the chlorine (C-4) and the hydroxyl group (C-7) would also have characteristic chemical shifts. For comparison, in a related 4-hydroxycoumarin (B602359) derivative, the C-2 and C-4 carbons appear at approximately 162.2 ppm and 178.3 ppm, respectively. ceon.rs The remaining aromatic carbons would resonate in the typical range of 100-150 ppm.

2D NMR: To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. ceon.rssemanticscholar.org

COSY would reveal the coupling relationships between adjacent protons, helping to assign the protons on the aromatic ring.

HSQC would correlate each proton signal with its directly attached carbon atom.

A summary of expected NMR data based on analogues is presented below.

Technique Expected Observations for this compound
¹H NMR Signals for aromatic protons (H-5, H-6, H-8) between 6.5-8.0 ppm. Broad singlet for the hydroxyl proton (OH-7).
¹³C NMR Signal for lactone carbonyl (C-2) >160 ppm. Signals for C-4 (bearing Cl) and C-7 (bearing OH). Aromatic carbon signals between 100-150 ppm.
2D NMR COSY correlations between adjacent aromatic protons. HSQC correlations for all protonated carbons. HMBC correlations confirming the placement of substituents and the fusion of the rings.

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula of a newly synthesized molecule like this compound.

For this compound (C₉H₅ClO₃), the expected monoisotopic mass is approximately 195.9927 Da. HRMS analysis, often using techniques like Electrospray Ionization (ESI), would aim to measure this mass with high accuracy (typically within 5 ppm), thereby confirming the elemental formula. ceon.rs

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or collision-induced dissociation (CID) in ESI-MS/MS, coumarins exhibit characteristic fragmentation pathways. A primary and well-documented fragmentation of the coumarin core involves the loss of a molecule of carbon monoxide (CO) from the pyrone ring, leading to the formation of a benzofuran (B130515) radical cation. benthamopen.comnih.gov For this compound, the following fragmentation steps could be anticipated:

Molecular Ion Peak [M]⁺• : The spectrum would show a strong molecular ion peak. Due to the presence of chlorine, this peak would be accompanied by an isotopic peak [M+2]⁺• with an intensity of approximately one-third of the molecular ion peak, which is characteristic of a monochlorinated compound.

Loss of CO : A primary fragmentation would be the loss of 28 Da, corresponding to the elimination of CO, a hallmark of the coumarin ring system. benthamopen.com

Subsequent Fragmentations : Further fragmentation could involve the loss of a chlorine radical (•Cl) or other small neutral molecules.

The analysis of these fragmentation patterns, guided by accurate mass measurements, allows for the confirmation of the coumarin core and the nature of its substituents. chemijournal.com

Parameter Expected Value/Observation for this compound
Molecular Formula C₉H₅ClO₃
Monoisotopic Mass ~195.9927 Da
Isotopic Pattern Presence of an [M+2] peak at ~33% relative abundance to the [M] peak, confirming one chlorine atom.
Key Fragmentation Neutral loss of carbon monoxide (CO, 28 Da).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group.

C=O Stretching: A strong, sharp absorption band around 1700-1750 cm⁻¹ characteristic of the lactone carbonyl group in the coumarin ring. For instance, various 4-hydroxy-chromene-2-one derivatives show a strong lactone C=O band at 1706-1699 cm⁻¹. nih.gov

C=C Stretching: Absorption bands in the 1500-1650 cm⁻¹ region due to the C=C stretching vibrations within the aromatic and pyrone rings.

C-O Stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to C-O stretching vibrations of the ether linkage in the lactone and the phenolic C-O bond.

C-Cl Stretching: A band in the lower frequency region, typically 600-800 cm⁻¹, indicating the presence of the carbon-chlorine bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. The coumarin ring system is a conjugated chromophore that absorbs UV light. The presence of a hydroxyl group at the C-7 position, which acts as an auxochrome (a color-enhancing group), typically results in absorption at longer wavelengths (a bathochromic shift). researchgate.net For 7-hydroxycoumarin derivatives, intense absorption peaks are often observed between 270-350 nm, which are attributed to π-π* transitions within the conjugated system. nih.gov The addition of a chlorine atom at the C-4 position would likely further influence the position and intensity of the absorption maxima.

Spectroscopy Functional Group/Chromophore Expected Absorption Region
IR Phenolic O-H3200-3600 cm⁻¹ (broad)
IR Lactone C=O1700-1750 cm⁻¹ (strong, sharp)
IR Aromatic C=C1500-1650 cm⁻¹
IR C-Cl600-800 cm⁻¹
UV-Vis Conjugated coumarin system (π-π*)~270-350 nm

X-ray Crystallography and Solid-State Characterization

While spectroscopic methods elucidate the molecular structure, X-ray crystallography provides unambiguous proof of the structure in the solid state, including the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions.

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. If suitable crystals of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. This data would confirm the planarity of the coumarin ring system, which is a common feature in these compounds. researchgate.netnih.gov

The crystal structure of a related compound, 7-hydroxy-4-methyl-2H-chromen-2-one, has been reported, revealing a planar coumarin ring system. researchgate.net Similar planarity would be expected for the 4-chloro analogue.

Furthermore, organic molecules can often crystallize in different forms, a phenomenon known as polymorphism. Different polymorphs can have distinct physical properties. Polymorphism studies are important for understanding the stability and properties of the solid material. While no specific polymorphism studies on this compound have been reported, this remains an area for potential investigation.

The way molecules pack together in a crystal is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. rsc.orgnih.gov The Hirshfeld surface is mapped with properties that highlight regions of close intermolecular contact.

For this compound, several key intermolecular interactions would be expected to govern its crystal packing:

Hydrogen Bonding: The phenolic hydroxyl group at C-7 is a strong hydrogen bond donor. It would likely form strong O-H···O hydrogen bonds with the lactone carbonyl oxygen of a neighboring molecule, potentially leading to the formation of chains or dimers. researchgate.net

π-π Stacking: The planar, electron-rich coumarin ring system is prone to π-π stacking interactions, where parallel rings are stacked on top of each other. These interactions are a significant stabilizing force in the crystal packing of many aromatic compounds. researchgate.netrsc.org

Halogen Bonding: The chlorine atom at C-4 can act as a halogen bond donor, forming interactions with electronegative atoms like oxygen on adjacent molecules. This is an important and directional interaction that can influence crystal packing.

A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For instance, in one study on a coumarin derivative, H···H contacts accounted for 46.1% of interactions, while O···H and C···H contacts contributed 28.6% and 14.7%, respectively. nih.gov A similar analysis for this compound would provide a detailed understanding of its supramolecular architecture.

Interaction Type Expected Role in Crystal Packing of this compound
Hydrogen Bonding Strong O-H···O interactions involving the C7-OH and the lactone C=O group.
π-π Stacking Stacking of the planar coumarin rings.
Halogen Bonding C4-Cl acting as a donor to an electronegative atom (e.g., oxygen).
van der Waals Forces General H···H, C···H, and other non-specific contacts contributing to packing efficiency.

Chromatographic Methods for Purification and Purity Assessment in Research Settings

Chromatographic techniques are indispensable tools in synthetic chemistry for both the purification of crude reaction products and the assessment of their purity. The separation principle relies on the differential partitioning of a compound between a stationary phase and a mobile phase. chemistryhall.com For this compound and related coumarin derivatives, thin-layer chromatography and column chromatography are standardly employed.

Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective, and widely used method to monitor the progress of a chemical reaction and to determine the appropriate solvent system for larger-scale purification. chemistryhall.comlibretexts.org A small amount of the reaction mixture is spotted onto a TLC plate, which consists of a solid support (like glass or aluminum) coated with a thin layer of an adsorbent stationary phase, typically silica (B1680970) gel. fujifilm.com The plate is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. chemistryhall.com

Column Chromatography: For the purification of research-scale quantities of this compound, column chromatography is the most common method. While specific protocols for this exact compound are not detailed in the provided research, the purification of analogous 4-hydroxycoumarin derivatives consistently utilizes this technique. unibo.it The crude product is loaded onto a glass column packed with a stationary phase, most commonly silica gel. A solvent system (eluent), often determined by prior TLC analysis, is then passed through the column.

Components of the mixture travel through the column at different rates, allowing for their separation into fractions. For instance, in the synthesis of various 4-hydroxy-2H-chromen-2-one derivatives, flash column chromatography on silica gel with a mobile phase of hexane (B92381) and ethyl acetate (B1210297) (EtOAc) is a frequently reported method. unibo.it The fractions are collected and analyzed by TLC to identify those containing the pure desired product.

Below is a table summarizing typical chromatographic conditions used for the purification of related hydroxycoumarin compounds, which would be applicable for this compound.

Compound TypeChromatographic MethodStationary PhaseMobile Phase (Eluent)Purpose
4-hydroxy-2H-chromen-2-one derivativesFlash Column ChromatographySilica GelHexane:Ethyl Acetate (EtOAc) = 1:1Purification
3-(4-chlorobenzyl)-4-hydroxy-2H-chromen-2-oneFlash Column ChromatographySilica GelHexane:EtOAcPurification
4-hydroxy-3-phenethyl-2H-chromen-2-oneFlash Column ChromatographySilica GelHexane:EtOAc = 1:1Purification

This table illustrates common methodologies for purifying compounds structurally similar to this compound, based on published research findings for the class. unibo.it

Methodologies for Studying Compound-Target Interactions In Vitro

Understanding how a compound like this compound interacts with its biological targets is crucial for drug discovery and chemical biology research. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical methods used to quantitatively characterize these interactions in real-time without the need for labels.

Surface Plasmon Resonance (SPR): SPR is an optical technique that measures the binding of an analyte (e.g., this compound) in solution to a ligand (e.g., a target protein) that is immobilized on a sensor chip surface. nih.gov The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of surface plasmons. This change is proportional to the mass accumulating on the surface. nih.gov

In a typical experiment, the target protein is immobilized on the gold surface of a sensor chip. A solution containing this compound at various concentrations is then flowed over the surface. The binding is monitored in real-time, generating a sensorgram that shows the association of the compound when it is being injected and its dissociation when the injection is replaced by a flow of buffer.

By analyzing the sensorgrams from a series of analyte concentrations, key kinetic and affinity parameters can be determined:

Association rate constant (kₐ): The rate at which the compound binds to the target.

Dissociation rate constant (kₔ): The rate at which the compound-target complex breaks apart.

Equilibrium dissociation constant (Kₔ): A measure of binding affinity, calculated as kₔ/kₐ. A lower Kₔ value indicates a stronger binding interaction.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of two molecules. It is a thermodynamic technique that provides a complete thermodynamic profile of the interaction in a single experiment.

In an ITC experiment, a solution of this compound would be titrated in small, precise injections into a sample cell containing the target protein. Each injection triggers a small heat change (either exothermic or endothermic) which is measured by the instrument. As the protein becomes saturated with the compound, the magnitude of the heat change per injection decreases until only the heat of dilution is observed.

The resulting data are plotted as heat change per injection versus the molar ratio of the compound to the protein. Fitting this binding isotherm yields several key parameters:

Binding Affinity (Kₐ or Kₔ): The strength of the interaction.

Stoichiometry (n): The number of compound molecules that bind to one molecule of the target protein.

Enthalpy change (ΔH): The heat released or absorbed upon binding.

Entropy change (ΔS): A measure of the change in disorder of the system upon binding, which can be calculated from the other parameters.

The data generated from these techniques are crucial for understanding the molecular basis of a compound's activity and for guiding structure-activity relationship (SAR) studies in medicinal chemistry.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Mass-sensitive optical detection (refractive index change)Heat change upon binding
Primary Data Output Sensorgram (Response vs. Time)Binding Isotherm (Heat vs. Molar Ratio)
Key Information Kinetics (kₐ, kₔ), Affinity (Kₔ)Thermodynamics (Kₐ, ΔH, ΔS), Stoichiometry (n)
Immobilization Requires one binding partner to be immobilizedBoth partners are in solution

This table provides a comparative overview of the SPR and ITC techniques as they would be applied to study the interactions of this compound.

Emerging Research Areas and Unexplored Dimensions for 4 Chloro 7 Hydroxy 2h Chromen 2 One

Potential as a Molecular Probe for Biological Pathway Elucidation

The inherent fluorescence of the coumarin (B35378) nucleus makes its derivatives, including 4-chloro-7-hydroxy-2H-chromen-2-one, attractive candidates for development as molecular probes. These tools are crucial for visualizing and understanding complex biological processes at the molecular level. The compound serves as a valuable building block for synthesizing more elaborate coumarin derivatives for research purposes. smolecule.com

A closely related compound, 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one, is known as a thiol-reactive, cell-permeant fluorescent probe that can easily pass through cell membranes, highlighting the potential of this structural motif. The reactivity of the chlorine atom at the C-4 position could be exploited to create targeted probes that bind to specific cellular components, such as proteins or other nucleophiles, allowing for their localization and tracking within a cell. For example, a complex Förster resonance energy transfer (FRET) sensor has been developed incorporating a 6-chloro-7-hydroxy-2-oxochromen-4-yl moiety to monitor enzymatic activity, demonstrating the utility of this chlorinated coumarin core in sophisticated probe design. nih.gov

Integration with Systems Biology and Multi-Omics Approaches for Deeper Mechanistic Understanding

Systems biology and multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful lens for understanding the complex interactions of a compound within a biological system. nih.govthermofisher.com While this compound has demonstrated broad biological activities such as antimicrobial and anticancer effects, its precise mechanisms of action are not fully understood. smolecule.comsmolecule.com

Multi-omics studies could provide a holistic view of the cellular response to this compound. For instance, transcriptomics and proteomics could reveal changes in gene and protein expression, identifying the specific signaling pathways that are modulated. nih.gov Metabolomics could give insights into the metabolic profile of cells treated with the compound, uncovering downstream effects. nih.gov This integrated approach can help to:

Identify novel molecular targets.

Uncover mechanisms of action and resistance.

Discover potential biomarkers for compound activity.

Provide a rationale for combination therapies. researchgate.net

By applying these high-throughput techniques, researchers can move beyond observing a general phenotype (e.g., cell death) to constructing a detailed map of the compound's interaction network, accelerating drug discovery and development. thermofisher.com

Novel Applications in Materials Science or Chemical Sensing

The unique photochemical properties of the coumarin scaffold extend the utility of this compound beyond biology into materials science and chemical sensing. smolecule.com Coumarin derivatives are widely used as fluorescent dyes, chemosensors, and optical brighteners. smolecule.commdpi.com

The specific structure of this compound could be leveraged for creating specialized materials. The hydroxyl group offers a site for polymerization or grafting onto surfaces, while the chloro-substituted pyrone ring influences the photophysical properties. A related compound, 3-chloro-7-hydroxy-4-methyl-2H-chromen-2-one, has been successfully used as a chromogenic reagent for the sensitive spectrophotometric determination of pharmaceutical compounds like paracetamol and protriptyline. researchgate.net This demonstrates the potential of chloro-hydroxy-coumarins to act as sensors for other molecules.

Table 1: Potential Applications in Materials Science and Chemical Sensing
Application AreaPotential Use of this compoundRelevant Findings
Fluorescent DyesDevelopment of novel dyes with specific spectral properties for imaging or industrial use.Coumarin derivatives are known for their use in dyes and optical brighteners. smolecule.com
Chemical SensorsAs a chromogenic or fluorogenic reagent for detecting specific analytes.A similar compound is used for the spectrophotometric determination of drugs. researchgate.net
PhotosensitizersUse in photodynamic therapy or light-activated chemical reactions.The coumarin scaffold's adaptability allows for tuning of its photochemical properties for therapeutic applications. rsc.org

Challenges and Opportunities in the Academic Synthesis of Complex Analogues

The synthesis of complex analogues based on the this compound scaffold presents both opportunities and challenges for academic researchers. The opportunities lie in the vast and well-established chemistry of coumarins, with numerous named reactions available for core synthesis and functionalization, such as the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. researchgate.netresearchgate.net Nucleophilic substitution at the C-4 position is a key reaction for introducing diversity, allowing the chlorine atom to be replaced by various nucleophiles to create a library of new compounds. ejmse.ro

Table 2: Overview of Synthetic Approaches for Coumarin Analogues
Reaction TypeDescriptionRelevance to Analogues
Pechmann CondensationReaction of a phenol (B47542) with a β-keto ester under acidic conditions. researchgate.netA fundamental method for creating the core coumarin scaffold.
Nucleophilic SubstitutionDisplacement of the chlorine atom at the C-4 position by various nucleophiles (e.g., amines, thiols). ejmse.roPrimary method for introducing functional diversity to the this compound core.
Knoevenagel CondensationCondensation of a salicylaldehyde (B1680747) with a compound containing an active methylene (B1212753) group. core.ac.ukAlternative route to substituted coumarins.
"Click Chemistry"Copper-catalyzed azide-alkyne cycloaddition to link coumarin moieties to other heterocyclic structures. researchgate.netModern method for creating complex molecular hybrids.

Conceptual Frameworks for Next-Generation Coumarin-Based Research Compounds

The development of next-generation research compounds from the this compound scaffold is guided by several innovative conceptual frameworks. A leading strategy is molecular hybridization , where the coumarin core is combined with other pharmacologically active moieties to create a single molecule with potentially synergistic or multi-target activity. semanticscholar.orgresearchgate.net Examples include hybrids with pyrazole, triazole, and chalcone (B49325), which have shown promising anticancer and antimicrobial activities. semanticscholar.orgresearchgate.net

Another framework involves designing compounds as highly specific inhibitors of key cellular proteins. For example, coumarin derivatives have been developed as potent inhibitors of Myeloid cell leukemia-1 (Mcl-1), an important anti-apoptotic protein and a target for cancer therapy. nih.gov The design of multi-target-directed ligands (MTDLs) is a further evolution of this concept, aiming to create compounds that can modulate several targets involved in a particular disease, such as neurodegenerative disorders. frontiersin.org Finally, the use of coumarins as photosensitizers in photodynamic therapy represents a novel therapeutic modality. rsc.org

Gaps in Current Mechanistic Knowledge and Future Experimental Directions

A significant gap in the current understanding of this compound and many of its analogues is the lack of detailed mechanistic knowledge. smolecule.com While numerous studies report broad biological activities, the specific molecular targets and pathways responsible for these effects are often poorly defined or entirely unknown. semanticscholar.orgsmolecule.com

Future experimental work must focus on closing these gaps. Key research directions include:

Target Identification: Employing techniques like affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the direct binding partners of the compound within the cell.

Enzymatic and Cellular Assays: Conducting detailed in vitro and cell-based assays to quantify the effect of the compound on specific enzymes and signaling pathways identified through screening or multi-omics approaches.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a systematic series of analogues to understand how specific structural modifications influence biological activity, which can provide clues about the nature of the target binding site. researchgate.netnih.gov

Exploring Synergistic Effects: Investigating the compound in combination with known drugs to identify potential synergistic interactions that could enhance therapeutic efficacy. researchgate.net

Advanced Drug Delivery: Utilizing nanotechnology and other advanced formulation techniques to address issues of poor solubility and improve bioavailability, which is a common challenge for coumarin-based compounds. researchgate.net

By systematically addressing these areas, the scientific community can unlock the full potential of this compound as both a valuable research tool and a lead structure for therapeutic development.

Q & A

Q. What are the common synthetic routes for 4-chloro-7-hydroxy-2H-chromen-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach, starting with the condensation of substituted phenols with β-keto esters under acidic conditions to form the coumarin core. Chlorination at the 4-position is achieved using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃). For example, in related chromenones, chlorination efficiency depends on reaction temperature (40–60°C) and solvent polarity (e.g., dichloromethane or DMF) . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize by-products like di-chlorinated derivatives. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields (>75%) .

Q. How is the purity and structural integrity of this compound verified using spectroscopic techniques?

  • Methodological Answer : 1H/13C NMR : Key peaks include the hydroxy proton (δ 10–12 ppm, broad singlet) and the lactone carbonyl carbon (δ 160–165 ppm). Chlorine substitution at C4 deshields adjacent protons, causing distinct splitting patterns (e.g., H-3 and H-5 protons in chromenones typically appear as doublets at δ 6.5–7.5 ppm) . FT-IR : Confirms the lactone carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl group (O–H stretch at ~3200 cm⁻¹). HPLC : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) assess purity (>95%). Mobile phases (e.g., acetonitrile/water with 0.1% TFA) resolve impurities from the main product .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodological Answer : The compound is sensitive to light and moisture. Storage in amber glass vials under inert gas (argon or nitrogen) at 2–8°C prevents degradation. Accelerated stability studies (40°C/75% RH for 14 days) can identify degradation products, such as hydrolyzed lactone rings or dechlorinated derivatives. Lyophilization is recommended for long-term storage of aqueous solutions .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX/Mercury be applied to determine the crystal structure of this compound?

  • Methodological Answer : Crystallization : Slow evaporation from ethanol/water mixtures (7:3 v/v) yields single crystals suitable for diffraction. Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a Bruker D8 Venture diffractometer. SHELXT (intrinsic phasing) solves initial structures, while SHELXL refines atomic coordinates and thermal parameters. Key metrics include R-factor (<0.05) and data-to-parameter ratio (>15:1) . Visualization : Mercury software analyzes intermolecular interactions (e.g., hydrogen bonds between hydroxyl groups and lattice water) and packing patterns. Void analysis identifies solvent-accessible volumes .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Systematic Review : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies. For example, discrepancies in antiproliferative activity may arise from variations in MTT assay incubation times (24–72 hours) or serum concentrations in media . Meta-Analysis : Pool data using standardized metrics (e.g., logP for solubility correlations) and apply statistical tests (ANOVA) to identify outliers. Molecular docking (AutoDock Vina) can validate binding modes to targets like topoisomerase II, reconciling differences in inhibition potency .

Q. How can structural modifications enhance the fluorescence properties of this compound for sensing applications?

  • Methodological Answer : Derivatization : Introducing electron-donating groups (e.g., –OCH₃ at C7) extends conjugation, shifting emission wavelengths (λem = 450–500 nm). Substituents at C3 (e.g., –CN or –NO₂) improve quantum yield by reducing non-radiative decay . Solvatochromism Studies : Test fluorescence in solvents of varying polarity (e.g., hexane → DMSO). A red shift in polar solvents indicates intramolecular charge transfer (ICT), useful for pH or metal-ion sensing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.